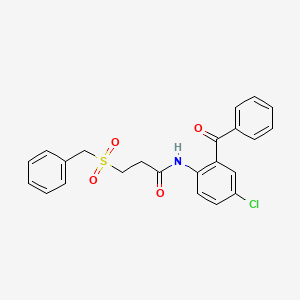

N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-3-benzylsulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO4S/c24-19-11-12-21(20(15-19)23(27)18-9-5-2-6-10-18)25-22(26)13-14-30(28,29)16-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFQRCBVQMMUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzoyl Chloride Intermediate: The initial step involves the reaction of benzoyl chloride with 2-chloroaniline to form N-(2-benzoyl-4-chlorophenyl)aniline.

Sulfonylation: The next step involves the sulfonylation of the intermediate with benzylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)aniline.

Amidation: Finally, the amidation of the sulfonylated intermediate with propanoic acid or its derivatives under acidic or basic conditions yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Amines, Thiols, Sodium hydride (NaH)

Major Products

Oxidation: Sulfoxides, Sulfones

Reduction: Alcohols

Substitution: Amino derivatives, Thiol derivatives

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Comparison

Stability and Reactivity

- Analog 1 (4-Fluorobenzenesulfonyl) : The fluorinated sulfonyl group may improve metabolic stability compared to the benzylsulfonyl group in the target compound due to reduced susceptibility to oxidative metabolism .

- Analog 2 (2-Aminoacetamide): Exhibits reversible equilibrium with nordiazepam under acidic conditions (pH 3.1), with a nordiazepam-to-analog peak area ratio of 0.75 in stored solutions. This equilibrium shifts during solid-phase extraction (SPE), regenerating nordiazepam .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The benzylsulfonyl group in the target compound is more lipophilic than the 4-fluorobenzenesulfonyl group in Analog 1, which may enhance membrane permeability but reduce solubility .

- Acid-Base Behavior : Analog 4’s predicted pKa (8.97±0.50) suggests moderate basicity, influenced by the thiazole and thioxothiazolidin moieties. The target compound’s pKa is expected to differ due to the electron-withdrawing sulfonyl group .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a benzoyl group, a chlorophenyl group, and a benzylsulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₆ClN₃O₄S

- Molecular Weight : 441.9 g/mol

- CAS Number : 880336-03-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can interact with cell surface receptors, influencing signaling pathways and gene expression.

- Antimicrobial Activity : Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its ability to penetrate bacterial membranes and inhibit growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that this compound induces apoptosis in cancer cells through:

- Cell Cycle Arrest : It may cause G1 phase arrest, preventing cancer cells from proliferating.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 value of 25 µg/mL. |

| Study 2 | Showed that the compound inhibited the proliferation of MCF-7 breast cancer cells by 40% at a concentration of 50 µg/mL. |

| Study 3 | Investigated the mechanism of action, revealing that the compound modulates p53 signaling pathways in cancer cells. |

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzoyl Chloride Intermediate : Reaction of benzoyl chloride with 2-chloroaniline.

- Sulfonylation : Sulfonylation with benzylsulfonyl chloride in the presence of a base.

- Amidation : Amidation with propanoic acid derivatives under acidic or basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.